molecular formula C10H12BrNO4S B14882878 5-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)furan-2-carboxamide

5-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)furan-2-carboxamide

Cat. No.: B14882878
M. Wt: 322.18 g/mol
InChI Key: JTJARSUEGPVWRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)furan-2-carboxamide is a synthetic organic compound that features a bromine atom, a furan ring, and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursorsThe final step often involves the formation of the carboxamide group under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The sulfone group is known to interact with various enzymes, potentially inhibiting their activity. The bromine atom and furan ring may also play roles in the compound’s biological activity by interacting with cellular receptors and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H12BrNO4S

Molecular Weight

322.18 g/mol

IUPAC Name

5-bromo-N-[(1,1-dioxothiolan-3-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C10H12BrNO4S/c11-9-2-1-8(16-9)10(13)12-5-7-3-4-17(14,15)6-7/h1-2,7H,3-6H2,(H,12,13)

InChI Key

JTJARSUEGPVWRW-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.